The Definitive Technical Guide to (3E)-3,6-dimethylhepta-3,5-dien-2-one
The Definitive Technical Guide to (3E)-3,6-dimethylhepta-3,5-dien-2-one
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Overview: The Strategic Value of Extended Dienones
In the realm of complex organic synthesis and medicinal chemistry, conjugated dienones serve as indispensable building blocks. (3E)-3,6-dimethylhepta-3,5-dien-2-one (CAS: 2001047-81-8) is a highly specialized, cross-conjugated α,β,γ,δ -unsaturated ketone[1]. While structurally related to common fragrance intermediates like pseudoionone, the specific methyl branching at the C3 and C6 positions of this molecule dictates unique steric and electronic behaviors.
For drug development professionals, this compound is primarily utilized as an advanced intermediate. Its highly electrophilic α,β -unsaturated system makes it an ideal Michael acceptor for the design of Targeted Covalent Inhibitors (TCIs), while its extended diene system allows for the construction of complex decalin architectures via Lewis acid-catalyzed Diels-Alder cycloadditions.
Physicochemical Architecture & Analytical Signatures
Understanding the physical and chemical properties of (3E)-3,6-dimethylhepta-3,5-dien-2-one is critical for optimizing reaction conditions and downstream purification. Due to the extended π -conjugation, the molecule exhibits distinct spectroscopic signatures that serve as self-validating markers during synthesis[2].
Quantitative Physicochemical Data
| Property | Value | Causality / Analytical Significance |
| Molecular Formula | C₉H₁₄O | Defines the basic stoichiometry and mass. |
| Molecular Weight | 138.21 g/mol | Critical for GC-MS validation; exhibits a distinct M⁺ peak at m/z 138[1]. |
| CAS Registry Number | 2001047-81-8 | Unique identifier for the specific (3E) stereoisomer[1]. |
| Predicted LogP | ~2.5 | Indicates moderate lipophilicity; dictates the use of non-polar extraction solvents (e.g., hexanes/EtOAc). |
| UV λmax (Predicted) | ~285 nm | Arises from the extended π→π∗ transition of the conjugated dienone system; critical for HPLC-UV monitoring. |
| Boiling Point (Extrapolated) | ~200–210 °C | High boiling point driven by molecular weight and the strong dipole moment of the conjugated carbonyl. |
Note: Empirical data for highly specific intermediates is often extrapolated from structurally homologous compounds, such as[1].
Mechanistic Synthesis: Thermodynamic Control in Crossed Aldol Condensations
The most robust and scalable method for synthesizing (3E)-3,6-dimethylhepta-3,5-dien-2-one is the base-catalyzed crossed aldol condensation between prenal (3-methyl-2-butenal) and 2-butanone [3].
The Causality of Regioselectivity and Stereoselectivity
As an expert in synthetic methodology, it is crucial to understand why specific conditions are chosen. 2-butanone possesses two enolizable positions: the less hindered C1 methyl group and the more substituted C3 methylene group.
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Kinetic vs. Thermodynamic Control: Utilizing a strong, bulky base (like LDA) at -78 °C would yield the kinetic enolate at C1, resulting in an unbranched linear chain. However, by using a thermodynamic base (NaOH in ethanol) at elevated temperatures, the system equilibrates to form the more stable, heavily substituted C3 enolate[4].
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Stereochemical Driving Force: When the C3 enolate attacks prenal, the subsequent dehydration of the β -hydroxy ketone intermediate is driven by the thermodynamic stability of the resulting conjugated system. The (3E) configuration is exclusively favored because it places the bulky dienyl moiety trans to the acetyl methyl group, minimizing A(1,3) allylic strain.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system , ensuring that intermediate failures are caught before downstream processing.
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Thermodynamic Enolization:
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Dissolve 0.1 equivalents of NaOH in absolute ethanol.
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Add 3.0 equivalents of 2-butanone (excess is required to act as a solvent and suppress prenal self-condensation).
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Stir at 40 °C for 30 minutes to establish the thermodynamic C3-enolate equilibrium.
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Electrophilic Addition:
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Slowly add 1.0 equivalent of prenal dropwise over 1 hour using a syringe pump.
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Causality: Dropwise addition keeps the steady-state concentration of the highly reactive low, preventing competing self-aldol side reactions[5].
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Dehydration:
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Elevate the reaction temperature to reflux (78 °C) for 4 hours. The basic conditions will spontaneously dehydrate the transient β -hydroxy ketone into the target dienone.
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Quenching & Extraction:
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Cool the mixture to 0 °C and neutralize with 1M HCl to halt base-catalyzed polymerization.
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Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
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Purification & Self-Validation:
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Concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes:EtOAc 9:1).
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Validation Check: Analyze the purified fraction via ¹H-NMR. The successful formation of the (3E) isomer is confirmed by the vicinal coupling between the H4 and H5 vinylic protons, and a distinct lack of Nuclear Overhauser Effect (NOE) between the C3-methyl and the C5-vinyl proton.
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Experimental Workflow & Reactivity Diagram
The following diagram maps the synthetic workflow and the downstream reactivity profile of the synthesized dienone.
Synthetic workflow and downstream reactivity profile of (3E)-3,6-dimethylhepta-3,5-dien-2-one.
Downstream Applications in Drug Development
In modern pharmaceutical development, compounds like (3E)-3,6-dimethylhepta-3,5-dien-2-one are not end-products, but rather sophisticated starting materials.
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Targeted Covalent Inhibitors (TCIs): The α,β -unsaturated ketone moiety is a privileged warhead in drug design. It acts as a soft electrophile, capable of forming irreversible covalent bonds with nucleophilic cysteine residues in target kinase active sites via Michael addition. The steric bulk provided by the C3 and C6 methyl groups can be utilized to fine-tune the reaction trajectory, ensuring that the Michael addition only occurs when perfectly aligned within a specific protein pocket.
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Terpenoid and Retinoid Scaffolding: The extended carbon skeleton is a direct mimic of isoprene units. By subjecting this dienone to organocuprate additions or further Wittig olefinations, researchers can rapidly assemble the polyene chains required for synthetic [3].
References
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Chemsrc. "CAS 2001047-81-8 / Juniper Camphor Related Compounds." Chemsrc Database. Available at:[Link]
- Google Patents. "Methods for preparing aldehydes by self-aldol condensation (US7632973B2)." United States Patent Office.
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Kirk-Othmer. "Terpenoids." Kirk-Othmer Encyclopedia of Chemical Technology. Wiley Online Library. Available at:[Link]
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Rüedi, G., et al. "75 Years of Vitamin A Production: A Historical and Scientific Overview of the Development of New Methodologies in Chemistry, Formulation, and Biotechnology." Chemical Reviews, ACS Publications. Available at:[Link]
Sources
- 1. 16647-04-4|(E)-6-Methylhepta-3,5-dien-2-one|BLD Pharm [bldpharm.com]
- 2. juniper camphor | CAS#:473-04-1 | Chemsrc [chemsrc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. softbeam.net:8080 [softbeam.net:8080]
- 5. US7632973B2 - Methods for preparing aldehydes by self-aldol condensation - Google Patents [patents.google.com]
